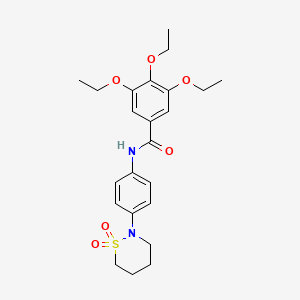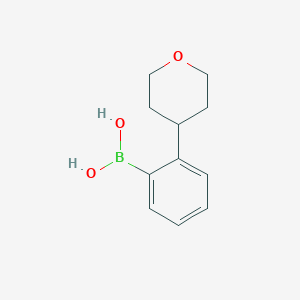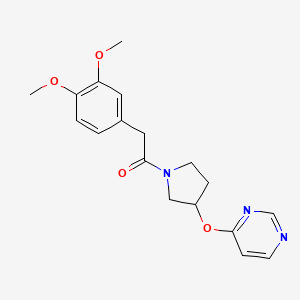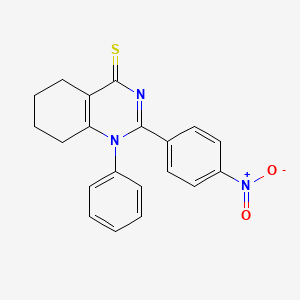![molecular formula C25H20ClN5O3S B2702313 7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 913505-74-5](/img/structure/B2702313.png)
7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a molecular formula of C25H20ClN5O3S and a molecular weight of 505.98 g/mol. This compound is part of the quinazoline and pyrido[1,2-a]pyrimidine family, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of the compound 7-Chloro-2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one are cancer cells . This compound is part of a series of quinazoline derivatives that have been surveyed for their biologically relevant activities against different cancer cell lines .
Mode of Action
The compound 7-Chloro-2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one interacts with its targets by inhibiting the growth of cancer cells . The amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .
Biochemical Pathways
It is known that quinazoline derivatives, to which this compound belongs, can affect various biochemical pathways involved in cancer cell proliferation .
Result of Action
The molecular and cellular effects of 7-Chloro-2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one’s action result in significant antitumor activity . In Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC), the in-vivo anticancer activity was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .
Preparation Methods
The synthesis of 7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and methoxy groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted derivatives of the original compound .
Scientific Research Applications
7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly against lung and pancreatic cancers.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other quinazoline and pyrido[1,2-a]pyrimidine derivatives, such as:
Erlotinib: Used for treating non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another anticancer agent targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.
What sets 7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
7-chloro-2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-33-18-9-16(10-19(12-18)34-2)28-24-20-5-3-4-6-21(20)29-25(30-24)35-14-17-11-23(32)31-13-15(26)7-8-22(31)27-17/h3-13H,14H2,1-2H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAOLNROKQWAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2702232.png)
![1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2702234.png)
![methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2702235.png)
![1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2702237.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2702240.png)


![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)

![4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2702249.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)
![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)
